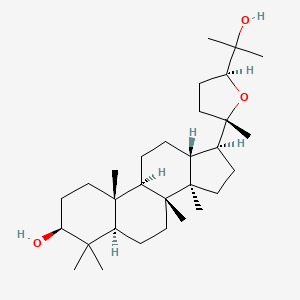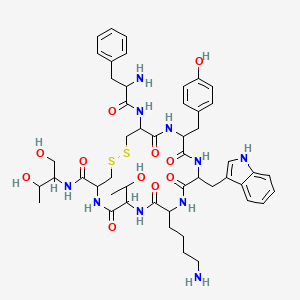
AMBERLITE MB-150
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMBERLITE MB-150 is an ionically equilibrated mixed bed resin. It is a mixture of a strongly acidic cation resin and a strongly basic, type 1 anion exchange resin. This resin is ready for use as supplied and is primarily used for the production of high purity water and other applications requiring totally demineralized water .
Preparation Methods
Synthetic Routes and Reaction Conditions: AMBERLITE MB-150 is synthesized by combining a strongly acidic cation resin and a strongly basic, type 1 anion exchange resin. The cation resin is typically in the hydrogen form, while the anion resin is in the hydroxide form. The resins are mixed in a specific ratio to achieve the desired ion exchange capacity .
Industrial Production Methods: The industrial production of this compound involves the following steps:
Preparation of Cation and Anion Resins: The cation resin is prepared by sulfonating a styrene-divinylbenzene copolymer, while the anion resin is prepared by aminating a similar copolymer.
Mixing: The cation and anion resins are mixed in a specific ratio to achieve the desired ion exchange capacity.
Equilibration: The mixed resins are equilibrated to ensure uniform distribution of ions.
Packaging: The equilibrated resin mixture is packaged in a moist, fully hydrated condition for use.
Chemical Reactions Analysis
Types of Reactions: AMBERLITE MB-150 undergoes ion exchange reactions, where ions from the resin are exchanged with ions in the solution. This includes:
Cation Exchange: The hydrogen ions from the cation resin are exchanged with cations in the solution.
Anion Exchange: The hydroxide ions from the anion resin are exchanged with anions in the solution.
Common Reagents and Conditions:
Cation Exchange: Common reagents include hydrochloric acid or sulfuric acid for regeneration.
Anion Exchange: Common reagents include sodium hydroxide for regeneration.
Major Products: The major products formed from these reactions are demineralized water and the corresponding salts of the exchanged ions .
Scientific Research Applications
AMBERLITE MB-150 has a wide range of scientific research applications, including:
Chemistry: Used in ion-exchange chromatography for the separation and purification of ions.
Biology: Utilized in protein chromatography and oligosaccharide analysis by thin-layer chromatography.
Medicine: Employed in the preparation of equilibration buffers for sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
Industry: Used in the production of high purity water and portable exchange deionization
Mechanism of Action
The mechanism of action of AMBERLITE MB-150 involves ion exchange processes. The cation resin exchanges hydrogen ions with cations in the solution, while the anion resin exchanges hydroxide ions with anions in the solution. This results in the removal of ions from the solution, leading to demineralized water .
Comparison with Similar Compounds
AMBERLITE MB-1A: A mixture of the ion exchange resins IRA-400 (hydroxide) and IR-120 (hydrogen).
AMBERLITE MB-20: Another mixed bed resin used for similar applications.
Uniqueness: AMBERLITE MB-150 is unique due to its specific ratio of cation to anion resins (40% cation and 60% anion), which provides high capacity and reliable production of high-quality water. It is also known for its rapid rinse and high operating capacity .
Properties
CAS No. |
100915-96-6 |
|---|---|
Molecular Formula |
NULL |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




